Cas no 1197551-54-4 (3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile)
![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile structure](https://it.kuujia.com/scimg/cas/1197551-54-4x500.png)
1197551-54-4 structure
Nome del prodotto:3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile
3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-25293595
- AKOS008147278
- Z764488436
- 3-[1-[[4-(dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile
- 3-(1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-(2-METHOXYPHENOXY)-4-OXOAZETIDIN-2-YL)BENZONITRILE
- 1197551-54-4
- 3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile
-
- Inchi: 1S/C26H25N3O3/c1-28(2)21-13-11-18(12-14-21)17-29-24(20-8-6-7-19(15-20)16-27)25(26(29)30)32-23-10-5-4-9-22(23)31-3/h4-15,24-25H,17H2,1-3H3
- Chiave InChI: NHFNFBMTFRNHAG-UHFFFAOYSA-N
- Sorrisi: C(#N)C1=CC=CC(C2C(OC3=CC=CC=C3OC)C(=O)N2CC2=CC=C(N(C)C)C=C2)=C1
Proprietà calcolate
- Massa esatta: 427.18959167g/mol
- Massa monoisotopica: 427.18959167g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 681
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 65.8Ų
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 636.8±55.0 °C(Predicted)
- pka: 4.88±0.12(Predicted)
3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25293595-0.05g |
1197551-54-4 | 95% | 0.05g |
$212.0 | 2024-06-19 |
3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile Letteratura correlata
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1197551-54-4 (3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxo-2-azetidinyl]benzonitrile) Prodotti correlati
- 785730-27-0(5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid)
- 2287315-21-1(4-Bromo-2-dimethylphosphorylbenzonitrile)
- 2418680-02-9(2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid)
- 921870-05-5(4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 307538-96-1(6-[(5Z)-5-[(4-Ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid)
- 2138247-54-6(Acetamide, N-3-azabicyclo[3.2.0]hept-1-yl-2-chloro-)
- 2229373-29-7(2-(1H-indazol-7-yl)propan-2-yl(methyl)amine)
- 1105205-96-6(1-(3-fluorophenyl)methyl-N-{(2-methylpropyl)carbamoylamino}-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2172451-47-5(1-(3-hydroxypropyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide)
- 55242-84-7(1,3-oxazole-4-carbonitrile)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
